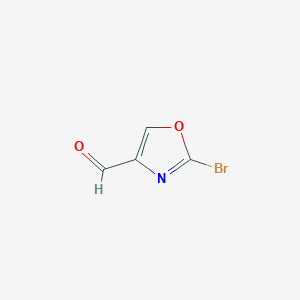

2-Bromooxazole-4-carbaldehyde

Description

The exact mass of the compound 2-Bromooxazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromooxazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromooxazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2/c5-4-6-3(1-7)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVGIXDRBNCEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653318 | |

| Record name | 2-Bromo-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-90-0 | |

| Record name | 2-Bromo-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromooxazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Bromooxazole-4-carbaldehyde (CAS No. 1092351-90-0). As a functionalized heterocyclic compound, it serves as a versatile building block in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes information from chemical supplier databases, computational predictions, and established chemical principles, supported by documented reactions of analogous structures. We present a logical framework for its characterization, propose a viable synthetic pathway, and explore its potential reactivity, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-Bromooxazole-4-carbaldehyde is a bifunctional heterocyclic compound featuring an oxazole ring substituted with a bromine atom at the 2-position and a carbaldehyde (formyl) group at the 4-position. The oxazole core is a key pharmacophore found in numerous biologically active compounds. The presence of both a reactive aldehyde and a bromine atom—a versatile handle for cross-coupling reactions—makes this molecule a highly valuable intermediate for the synthesis of complex molecular architectures.[1] Its structure allows for sequential or orthogonal functionalization, providing a strategic advantage in the design of novel pharmaceuticals and advanced materials.[1]

Molecular Structure and Identification

The fundamental identity of 2-Bromooxazole-4-carbaldehyde is established by its unique chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 1092351-90-0 | [2] |

| Molecular Formula | C₄H₂BrNO₂ | [1][2] |

| Molecular Weight | 175.97 g/mol | [1] |

| Canonical SMILES | O=CC1=COC(Br)=N1 | [1] |

| InChIKey | QMVGIXDRBNCEPM-UHFFFAOYSA-N | [2] |

| Alternate Name | 2-Bromo-4-formyloxazole |

Physicochemical Properties

| Property | Value / Description | Notes |

| Appearance | Expected to be a solid. | Based on related structures. |

| Melting Point | Not reported. | - |

| Boiling Point | 267.6 ± 32.0 °C (Predicted) | This is a computationally derived value and should be used as an estimate.[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | Based on general solubility of similar heterocyclic aldehydes. |

| Purity | Commercially available with purities typically ≥95-97%. | [2] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | [1] |

| XLogP3 | 1.2 (Predicted) | Indicates moderate lipophilicity.[1] |

Proposed Synthesis and Characterization

While a specific, published synthesis for 2-Bromooxazole-4-carbaldehyde is not available, a plausible synthetic route can be devised based on established heterocyclic chemistry. A common strategy involves the formation of the oxazole ring followed by functional group introduction. A logical approach would be the oxidation of the corresponding alcohol, (2-bromooxazol-4-yl)methanol.

Proposed Synthetic Workflow

A potential two-step synthesis starting from a commercially available building block is outlined below. This approach leverages a known transformation followed by a standard oxidation.

Caption: Standard analytical workflow for characterization.

Expected Spectroscopic Signatures:

-

¹H NMR: A singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. A singlet for the proton at the 5-position of the oxazole ring.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon (around 180-190 ppm), and distinct signals for the carbon atoms of the oxazole ring, including the carbon bearing the bromine.

-

IR Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretching vibration (around 1700 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic pattern due to the presence of bromine.

Reactivity Profile and Synthetic Utility

The synthetic utility of 2-Bromooxazole-4-carbaldehyde stems from its two distinct reactive sites, which can be addressed selectively.

Reactions at the 2-Bromo Position

The C-Br bond at the 2-position of the oxazole is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This enables the introduction of a wide variety of substituents.

Caption: Key cross-coupling reactions at the 2-bromo position.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a powerful method to form C-C bonds, yielding 2-aryl(heteroaryl)oxazole-4-carbaldehydes.

-

Stille Coupling: Coupling with organostannanes is another effective C-C bond-forming reaction, known for its tolerance of a wide range of functional groups.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, leading to 2-aminooxazole derivatives.

Reactions at the 4-Carbaldehyde Position

The aldehyde group is a versatile electrophile, susceptible to nucleophilic attack and various condensation reactions.

-

Grignard and Organolithium Addition: Reaction with organometallic reagents will produce secondary alcohols, which can be further manipulated.

-

Wittig Reaction/Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) convert the aldehyde into an alkene, enabling carbon chain extension with control over stereochemistry.

-

Reductive Amination: A two-step or one-pot reaction with an amine followed by reduction (e.g., with NaBH₃CN) yields substituted amines.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using Jones reagent or Pinnick oxidation) or reduced to a primary alcohol (e.g., with NaBH₄).

Safety and Handling

A specific, publicly available Safety Data Sheet (SDS) for 2-Bromooxazole-4-carbaldehyde is not readily found. However, based on its structure and data for analogous compounds like 2-bromothiazole-4-carboxaldehyde, the following hazards should be anticipated and precautions taken.

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Disclaimer: This information is extrapolated from similar compounds. The user is REQUIRED to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2-Bromooxazole-4-carbaldehyde is a promising heterocyclic building block with significant potential in synthetic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive intermediate for the construction of complex target molecules in drug discovery and materials science. While detailed experimental data remains sparse in the public domain, this guide provides a robust framework based on established chemical principles and data from analogous compounds to inform its safe handling, characterization, and synthetic application.

References

Sources

An In-depth Technical Guide to 2-Bromooxazole-4-carbaldehyde: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromooxazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom at the C2 position and a formyl group at the C4 position of the oxazole ring, allows for selective and diverse chemical transformations. This guide provides a comprehensive overview of the molecular structure, spectroscopic signature, and synthetic utility of 2-Bromooxazole-4-carbaldehyde. We will delve into its reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling reactions at the C2-position and olefination reactions at the C4-aldehyde. This document aims to serve as a technical resource for researchers leveraging this powerful synthetic intermediate in the design and synthesis of novel bioactive molecules and functional materials.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-Bromooxazole-4-carbaldehyde features a planar, five-membered oxazole ring. The bromine atom at the C2 position and the carbaldehyde group at the C4 position are the key functional handles that dictate its reactivity.

Proposed Synthesis

A plausible synthetic route to 2-Bromooxazole-4-carbaldehyde can be adapted from established methods for the synthesis of substituted oxazoles. One such approach involves the formylation of a suitable 2-bromooxazole precursor. A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of 2-Bromooxazole-4-carbaldehyde.

This synthetic approach leverages the commercially available ethyl 2-bromooxazole-4-carboxylate.[1] The ester is first reduced to the corresponding alcohol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) to avoid reduction of the oxazole ring. Subsequent oxidation of the primary alcohol with a reagent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would then yield the target aldehyde.

Spectroscopic Profile (Predicted)

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Aldehydic proton (CHO): singlet, δ 9.8-10.0 ppm. - Oxazole ring proton (H5): singlet, δ 8.0-8.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (CHO): δ 185-195 ppm. - Oxazole ring carbons: C2 (C-Br) ~140-150 ppm, C4 (C-CHO) ~150-160 ppm, C5 ~120-130 ppm. |

| IR (cm⁻¹) | - Strong C=O stretch (aldehyde): ~1700-1710 cm⁻¹. - C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹. - Oxazole ring vibrations: ~1500-1600 cm⁻¹. |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio due to the presence of bromine. |

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromooxazole-4-carbaldehyde stems from the orthogonal reactivity of its two functional groups. The C2-bromo position is susceptible to palladium-catalyzed cross-coupling reactions, while the C4-aldehyde is a versatile handle for carbon-carbon bond formation and functional group interconversion.

Caption: Key reaction pathways for 2-Bromooxazole-4-carbaldehyde.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The electron-deficient nature of the oxazole ring facilitates oxidative addition of palladium(0) to the C-Br bond, making 2-Bromooxazole-4-carbaldehyde an excellent substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the oxazole core and various aryl or vinyl boronic acids or esters.[5][6] This reaction typically proceeds under mild conditions with high functional group tolerance.[5]

Experimental Protocol (General):

-

To a degassed solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq) and the corresponding boronic acid (1.2 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted oxazole-4-carbaldehyde.

The Stille coupling provides an alternative route for C-C bond formation, utilizing organostannane reagents.[7][8][9] While organotin compounds are toxic, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in specific synthetic contexts.[7][9]

Experimental Protocol (General):

-

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with 2-Bromooxazole-4-carbaldehyde (1.0 eq), the organostannane reagent (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 eq), and a suitable solvent (e.g., anhydrous toluene or DMF).

-

The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until completion.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts.

-

The organic layer is then washed with water and brine, dried, and concentrated.

-

Purification by column chromatography yields the desired coupled product.

Olefination Reactions of the C4-Aldehyde

The aldehyde functionality at the C4 position is a versatile precursor for the synthesis of α,β-unsaturated oxazole derivatives through olefination reactions.

The Wittig reaction is a widely used method for the conversion of aldehydes to alkenes using a phosphonium ylide.[10][11][12] The stereochemical outcome of the reaction is dependent on the nature of the ylide used.[10]

Experimental Protocol (General):

-

A phosphonium salt (1.1 eq) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

A strong base (e.g., n-BuLi, NaH, or KHMDS, 1.1 eq) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

-

A solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq) in the same anhydrous solvent is then added dropwise to the ylide solution.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions and often provides excellent E-selectivity for the resulting alkene.[13][14][15][16] A key advantage of the HWE reaction is the water-solubility of the phosphate byproduct, which simplifies purification.[14]

Experimental Protocol (General):

-

To a solution of a phosphonate ester (1.1 eq) in an anhydrous solvent (e.g., THF or DME) under an inert atmosphere is added a base (e.g., NaH, K₂CO₃, or DBU, 1.1 eq) at 0 °C.

-

The mixture is stirred for a short period to allow for the formation of the phosphonate anion.

-

A solution of 2-Bromooxazole-4-carbaldehyde (1.0 eq) in the same solvent is then added, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

Purification by column chromatography affords the desired alkene product.

Applications in Drug Discovery and Materials Science

The 2,4-disubstituted oxazole motif is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[17] 2-Bromooxazole-4-carbaldehyde serves as a key intermediate for the synthesis of such compounds. For instance, the C2-arylated oxazole-4-carbaldehydes can be further elaborated to generate libraries of potential kinase inhibitors, anti-inflammatory agents, or antibacterial compounds.[18][19] The alkenyl-substituted oxazoles derived from olefination reactions can be utilized as monomers for the synthesis of novel conjugated polymers with interesting photophysical properties for applications in organic electronics.

Conclusion

2-Bromooxazole-4-carbaldehyde is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its C2-bromo and C4-formyl groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions and olefination reactions discussed herein represent just a fraction of the synthetic potential of this compound. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of 2-Bromooxazole-4-carbaldehyde as a key synthetic intermediate is poised to expand even further.

References

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]

-

Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. PMC - NIH. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. ResearchGate. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Wittig Reaction - Common Conditions. The University of Sheffield. [Link]

-

A modular olefination reaction between aldehydes and diborylsilylmethide lithium salts. Chemical Communications (RSC Publishing). [Link]

-

Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of 2-fluoro-4-bromoanisole. PrepChem.com. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]

-

Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Introduction to the Wittig Reaction and Discussion of the Mechanism. ResearchGate. [Link]

-

Catalytic Aldehyde Olefinations. ResearchGate. [Link]

-

Stille reaction. Wikipedia. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]

-

Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed. [Link]

-

CAS: 460081-20-3 Name: Ethyl 2-bromooxazole-4-carboxylate. Aribo Biotechnology. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Spectroscopy of Aldehydes and Ketones. Organic Chemistry | OpenStax. [Link]

-

Method for synthesizing 2-bromo-4-nitroimidazole. Eureka | Patsnap. [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH. [Link]

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. [Link]

Sources

- 1. Ethyl 2-bromooxazole-4-carboxylate | 460081-20-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. youtube.com [youtube.com]

- 17. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-1,3-oxazole-4-carbaldehyde (CAS Number: 1092351-90-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-1,3-oxazole-4-carbaldehyde, identified by CAS number 1092351-90-0, is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, an aldehyde group, and an oxazole core, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications in drug discovery, based on the established chemistry of related oxazole derivatives.

Core Chemical Properties

2-Bromo-1,3-oxazole-4-carbaldehyde is a small molecule with the molecular formula C₄H₂BrNO₂ and a molecular weight of approximately 175.97 g/mol .[1][2] While specific, experimentally determined physicochemical data for this compound are not widely available in the public domain, its structure suggests it is likely a solid at room temperature with moderate polarity.

| Property | Value | Source |

| CAS Number | 1092351-90-0 | [1][2][3][4] |

| Molecular Formula | C₄H₂BrNO₂ | [1][5][6] |

| Molecular Weight | ~175.97 g/mol | [1][2][4] |

| IUPAC Name | 2-bromo-1,3-oxazole-4-carbaldehyde | [3][5] |

| SMILES | O=CC1=COC(Br)=N1 | [2][6] |

| XLogP3 (Predicted) | 1.2 | [6] |

| Complexity (Predicted) | 98 | [6] |

Synthesis of 2-Bromo-1,3-oxazole-4-carbaldehyde: Plausible Strategies

While a specific, detailed synthesis protocol for 2-bromo-1,3-oxazole-4-carbaldehyde is not readily found in published literature, its structure suggests several viable synthetic strategies based on established oxazole synthesis methodologies.

Van Leusen Oxazole Synthesis

A highly probable route to 2-bromo-1,3-oxazole-4-carbaldehyde is through a modification of the Van Leusen oxazole synthesis.[7] This method typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). A plausible adaptation for the target molecule could involve a multi-step sequence starting from a suitable precursor.

From Serine-derived Oxazolidines

Another efficient method for the synthesis of 2,4-disubstituted oxazoles involves the condensation of serine with an aldehyde to form an oxazolidine, which is then oxidized.[8] This approach offers the advantage of using readily available starting materials and proceeding under mild conditions.

Conceptual Experimental Protocol: A Generalized Approach to Oxazole Synthesis

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2-bromo-1,3-oxazole-4-carbaldehyde.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate starting materials (e.g., a suitable aldehyde and an amino acid derivative or isocyanide) in an anhydrous solvent (e.g., THF, DMF).

-

Reagent Addition: Slowly add the necessary reagents, such as a dehydrating agent or a base (e.g., K₂CO₃), to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-1,3-oxazole | C3H2BrNO | CID 14931772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]

Unlocking the Therapeutic Potential of 2-Bromooxazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among the various substituted oxazoles, 2-bromooxazole derivatives represent a largely unexplored chemical space with significant therapeutic potential. This technical guide provides an in-depth analysis of the prospective biological activities of 2-bromooxazole derivatives, drawing upon the established pharmacology of the broader oxazole class and the influence of halogenation on molecular bioactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. While direct biological studies on 2-bromooxazole derivatives are sparse, this guide synthesizes existing knowledge to illuminate promising avenues for future research and development.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The five-membered aromatic heterocycle, oxazole, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a diverse range of biological targets.[2] Marketed drugs and clinical candidates containing the oxazole ring system span a wide array of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[1]

The versatility of the oxazole ring allows for substitutions at various positions, with the 2-position being a common site for modification to modulate pharmacological activity. While many 2-substituted oxazoles have been extensively studied, the 2-bromo derivatives have predominantly been viewed as synthetic intermediates.[3] This guide posits that the 2-bromooxazole moiety itself may confer unique biological properties worthy of direct investigation.

Potential Biological Activities of 2-Bromooxazole Derivatives

Based on the extensive literature on oxazole and bromo-substituted heterocyclic compounds, we can project the following potential biological activities for 2-bromooxazole derivatives:

Anticancer Activity

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[2] These include the inhibition of crucial cellular targets such as STAT3, microtubules, G-quadruplexes, and DNA topoisomerases.[2] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell permeability and interaction with hydrophobic pockets in target proteins.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many oxazole-containing compounds act as kinase inhibitors. The electronegative bromine atom at the 2-position could influence the binding affinity and selectivity for specific kinase targets.

-

Induction of Apoptosis: Oxazole derivatives are known to induce apoptosis in cancer cells.[2] 2-bromooxazole derivatives may trigger apoptotic pathways through mechanisms such as the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function.

-

DNA Intercalation and Damage: The planar structure of the oxazole ring, combined with the potential for the bromine to participate in halogen bonding, could facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating the anticancer potential of 2-bromooxazole derivatives.

Antimicrobial Activity

The oxazole nucleus is present in several natural and synthetic antimicrobial agents.[4] Halogenation, particularly bromination, is a common feature in marine natural products with potent antimicrobial properties. The 2-bromo substituent could therefore be a key feature for developing novel antimicrobial oxazole derivatives.

Potential Mechanisms of Action:

-

Enzyme Inhibition: 2-bromooxazole derivatives could inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Membrane Disruption: The lipophilic nature of the bromo-substituted compounds may facilitate their insertion into microbial cell membranes, leading to disruption of membrane integrity and cell death.

-

Biofilm Inhibition: Many heterocyclic compounds are known to inhibit biofilm formation, a key virulence factor in many pathogenic microbes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to achieve a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 2-bromooxazole derivatives in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

Anti-inflammatory Activity

Certain oxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[1] The 2-bromooxazole scaffold could serve as a template for the design of novel anti-inflammatory agents.

Potential Mechanisms of Action:

-

COX-2 Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular modeling studies could help in designing 2-bromooxazole derivatives with selectivity for the COX-2 active site.

-

Inhibition of Pro-inflammatory Cytokines: The compounds could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Presentation: Hypothetical Anti-inflammatory Activity

| Compound ID | 2-Bromooxazole Derivative | COX-2 Inhibition (IC50, µM) | TNF-α Release Inhibition (%) |

| BZO-1 | 2-bromo-5-phenyloxazole | 5.2 | 45 |

| BZO-2 | 2-bromo-4,5-diphenyloxazole | 1.8 | 68 |

| BZO-3 | 2-bromo-5-(4-fluorophenyl)oxazole | 2.5 | 55 |

| Celecoxib | Standard Drug | 0.8 | 75 |

Synthesis of 2-Bromooxazole Derivatives: A Gateway to Biological Screening

The primary utility of 2-bromooxazole to date has been in synthetic organic chemistry, where it serves as a versatile building block.[3] The bromine atom at the 2-position is readily displaced in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents.[3]

Synthetic Workflow:

Sources

The Oxazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a quintessential scaffold in the landscape of organic chemistry and drug discovery. Its unique electronic properties and versatile reactivity have made it a privileged structure in a vast array of natural products and synthetic pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of substituted oxazoles, tracing their evolution from early, often serendipitous, syntheses to their current status as a cornerstone of modern medicinal chemistry. We will delve into the seminal synthetic methodologies that unlocked the potential of this unassuming heterocycle, examining the mechanistic intricacies and the causal relationships behind experimental choices. Furthermore, we will journey through the discovery of key oxazole-containing natural products and pharmaceuticals, highlighting their profound impact on human health.

Part 1: The Dawn of Oxazole Chemistry: Early Discoveries and Foundational Syntheses

The history of oxazole chemistry is a testament to the incremental and often interconnected nature of scientific progress. While the parent oxazole was not synthesized until the mid-20th century, the journey into substituted oxazoles began much earlier.

The First Glimpse: An 1876 Synthesis of a Substituted Oxazole

The first documented synthesis of a substituted oxazole is credited to the work done in 1876, with the preparation of 2-methyloxazole.[1][2] This early foray into the world of oxazoles, while not a named reaction in the classical sense, laid the groundwork for future explorations into this heterocyclic system. The initial interest in oxazoles was further piqued during the intensive research efforts surrounding penicillin during World War II, as the molecule was initially thought to contain an oxazole ring.[1][2]

The Bredereck Reaction: A Versatile Route from α-Haloketones

A significant early contribution to oxazole synthesis was the reaction of α-haloketones with amides, a method now often associated with the work of Bredereck.[3] This approach provided a relatively straightforward and versatile entry point to 2,4-disubstituted oxazoles.[3] The reaction proceeds through the initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic oxazole ring. The choice of the amide and the α-haloketone allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the oxazole core.

Experimental Protocol: General Procedure for the Bredereck Synthesis of 2,4-Disubstituted Oxazoles

Materials:

-

α-Haloketone (1.0 eq)

-

Amide (1.0 - 1.2 eq)

-

High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dioxane)

-

Dehydrating agent (optional, e.g., phosphorus oxychloride, sulfuric acid)

Procedure:

-

To a solution of the amide in a suitable high-boiling solvent, add the α-haloketone.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

If the cyclization-dehydration is sluggish, a dehydrating agent can be cautiously added to the reaction mixture.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purify the product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution and cyclization steps. The elevated temperature is necessary to overcome the activation energy for the dehydration of the intermediate oxazoline. The optional addition of a dehydrating agent accelerates the final aromatization step, which can be the rate-limiting step in some cases.

The Fischer Oxazole Synthesis: A Classic Condensation Approach

In 1896, the renowned chemist Emil Fischer reported a method for the synthesis of 2,5-disubstituted oxazoles from the condensation of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3] This reaction, now known as the Fischer oxazole synthesis, was a significant advancement in the field, providing a reliable route to a different substitution pattern on the oxazole ring.

The mechanism of the Fischer synthesis involves the acid-catalyzed reaction between the cyanohydrin and the aldehyde. The anhydrous conditions are crucial to prevent the hydrolysis of the reactants and intermediates.

Diagram: The Fischer Oxazole Synthesis Workflow

Caption: Workflow of the Fischer Oxazole Synthesis.

Part 2: The Golden Age of Oxazole Synthesis: Expanding the Synthetic Toolkit

The 20th century witnessed a surge in the development of new and more sophisticated methods for the synthesis of substituted oxazoles, driven by the increasing recognition of their importance in natural products and medicinal chemistry.

The Robinson-Gabriel Synthesis: A Pillar of Oxazole Chemistry

Independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is arguably one of the most widely used methods for the preparation of oxazoles.[4] This powerful reaction involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[4] The versatility of this method lies in the ready availability of the starting 2-acylamino ketones, which can be prepared through various routes, including the Dakin-West reaction.

The mechanism proceeds via protonation of the ketone carbonyl, followed by intramolecular nucleophilic attack of the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via the Robinson-Gabriel Synthesis

Materials:

-

2-Benzamidoacetophenone (1.0 eq)

-

Concentrated Sulfuric Acid

Procedure:

-

Carefully add 2-benzamidoacetophenone to an excess of concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Heat the mixture gently (e.g., in a water bath at 80-90 °C) for a short period (e.g., 30 minutes). Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

The precipitated 2,5-diphenyloxazole is collected by filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from ethanol.

Causality Behind Experimental Choices: Concentrated sulfuric acid serves as both the solvent and the dehydrating agent. The strong acidic environment is essential to protonate the carbonyl group, thereby activating it for the intramolecular cyclization. Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less polar oxazole product from the highly polar acidic medium.

The Cornforth Rearrangement: A Thermal Isomerization

In the mid-20th century, Sir John Cornforth and his wife Rita H. Cornforth made significant contributions to the understanding of oxazole chemistry. While investigating the synthesis of penicillin-related compounds, they discovered a thermal rearrangement of 4-carboxy-substituted oxazoles. This reaction, now known as the Cornforth rearrangement, involves the thermal isomerization of a 4-acyl-5-alkoxyoxazole to a new oxazole with the substituents at the 4- and 5-positions interchanged. This rearrangement proceeds through a nitrile ylide intermediate.

The Van Leusen Reaction: A Modern and Mild Approach

A major breakthrough in oxazole synthesis came in 1972 with the development of the Van Leusen reaction.[5][6] This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the one-pot synthesis of 5-substituted oxazoles from aldehydes.[5][6] The reaction is typically carried out under mild basic conditions, making it compatible with a wide range of functional groups.[5][6]

The mechanism involves the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole.

Diagram: The Van Leusen Oxazole Synthesis Mechanism

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 2-Bromooxazole-4-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromooxazole-4-carbaldehyde

This guide offers a comprehensive analysis of the expected spectroscopic data for 2-Bromooxazole-4-carbaldehyde (C₄H₂BrNO₂), a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the scarcity of a complete, publicly available dataset for this specific molecule, this document leverages a predictive and comparative approach. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with structurally related analogs, we provide a robust framework for researchers to identify, characterize, and utilize this compound with confidence.

Mass Spectrometry (MS)

Mass spectrometry is a critical first-pass analysis for confirming molecular weight and elemental composition. For 2-Bromooxazole-4-carbaldehyde, the presence of a bromine atom confers a distinctive isotopic signature that is key to its identification.

Expertise & Experience: Interpreting the Mass Spectrum

The molecular formula C₄H₂BrNO₂ gives a monoisotopic mass of approximately 174.92 g/mol . However, the defining characteristic will be the isotopic pattern of bromine. Naturally occurring bromine is a near 1:1 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). This "M, M+2" pattern is a hallmark of a monobrominated compound and serves as a primary validation point.

Fragmentation is expected to proceed through logical pathways initiated by the ionization of the oxazole ring or the aldehyde's lone pair electrons. Key fragmentation events would likely include the loss of the formyl radical (•CHO) or carbon monoxide (CO), followed by the loss of the bromine atom or cleavage of the heterocyclic ring.

Predicted Mass Spectrometry Data

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum.

| m/z (Predicted) | Ion Formula | Assignment | Notes |

| 175 / 177 | [C₄H₂⁷⁹/⁸¹BrNO₂]⁺ | Molecular Ion (M⁺) | Characteristic 1:1 intensity doublet |

| 147 / 149 | [C₃H₂⁷⁹/⁸¹BrN]⁺ | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 118 / 120 | [C₂H₂⁷⁹/⁸¹Br]⁺ | Fragmentation product | Further ring cleavage |

| 96 | [C₄H₂NO₂]⁺ | [M - Br]⁺ | Loss of the bromine radical |

| 79 / 81 | [⁷⁹/⁸¹Br]⁺ | Bromine Ion | Common fragment in bromo-compounds |

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1-1.0 mg of 2-Bromooxazole-4-carbaldehyde in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Use a GC-MS or a direct insertion probe. For GC-MS, select a suitable non-polar column (e.g., DB-5) and an appropriate temperature program (e.g., ramp from 50°C to 250°C at 10°C/min).

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV to induce reproducible fragmentation.

-

Set the mass analyzer to scan a range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can then be analyzed.

-

Validation: Confirm the presence of the M/M+2 isotopic pattern for all bromine-containing fragments. Compare the observed fragmentation pattern to the predicted pathway.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2-Bromooxazole-4-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum of 2-Bromooxazole-4-carbaldehyde will be dominated by vibrations from the aldehyde and the aromatic-like oxazole ring.

Expertise & Experience: Interpreting the IR Spectrum

The most prominent features are expected to be the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches. The aldehyde C=O stretch typically appears in the range of 1690-1740 cm⁻¹. Its exact position is influenced by conjugation with the oxazole ring, which would lower the frequency towards the bottom of this range. Another key diagnostic feature for the aldehyde is the C-H stretching vibration, which usually appears as a pair of weak to medium bands between 2700-2900 cm⁻¹. The oxazole ring itself will produce several bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N stretching and ring vibrations. The C-Br stretch is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Type | Expected Intensity |

| ~2850, ~2750 | Aldehyde (R-CHO) | C-H Stretch | Medium, distinct |

| ~1705 | Aromatic Aldehyde | C=O Stretch | Strong, sharp |

| ~1580 | Oxazole Ring | C=N Stretch | Medium |

| ~1470 | Oxazole Ring | C=C Stretch | Medium |

| ~1100 | Oxazole Ring | C-O-C Stretch | Medium-Strong |

| ~850 | C-H Bend (out-of-plane) | C-H Bend | Medium |

| ~600 | C-Br Bond | C-Br Stretch | Medium-Weak |

Experimental Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Bromooxazole-4-carbaldehyde directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over the standard mid-IR range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary. Label the significant peaks.

-

Validation: Compare the positions and relative intensities of the observed peaks with the predicted values for aldehyde, oxazole, and C-Br functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. For 2-Bromooxazole-4-carbaldehyde, ¹H and ¹³C NMR will provide unambiguous confirmation of the structure.

Expertise & Experience: Interpreting the NMR Spectra

¹H NMR: The structure contains only two protons, which will appear as sharp singlets as there are no adjacent protons to cause splitting.

-

Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the C=O bond. It is expected to appear far downfield, typically in the δ 9.5-10.5 ppm region.

-

Oxazole Ring Proton (H-5): This proton is attached to an sp²-hybridized carbon in a heteroaromatic ring. It will be deshielded by the ring current and the adjacent electronegative nitrogen and oxygen atoms. Its chemical shift is predicted to be in the aromatic region, likely around δ 8.0-8.5 ppm.

¹³C NMR: The molecule has four unique carbon atoms.

-

Aldehyde Carbonyl (C=O): This is the most deshielded carbon due to the double bond to an oxygen atom and will appear furthest downfield, typically δ 180-190 ppm.

-

C-2 (C-Br): This carbon is bonded to a highly electronegative bromine atom and is part of the heteroaromatic ring. It will be significantly deshielded, but its exact position can be variable. A reasonable estimate is δ 140-150 ppm.

-

C-4 (C-CHO): This carbon is attached to the aldehyde group and is part of the oxazole ring. It will also be deshielded, likely appearing around δ 145-155 ppm.

-

C-5 (C-H): This is the only carbon attached to a hydrogen. It is expected to be the most upfield of the ring carbons, likely in the δ 125-135 ppm range.

Predicted NMR Spectroscopic Data

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.9 | Singlet (s) | 1H | H-Aldehyde |

| ~8.3 | Singlet (s) | 1H | H-5 |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185 | C-Aldehyde |

| ~150 | C-4 |

| ~145 | C-2 |

| ~130 | C-5 |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromooxazole-4-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup (¹H NMR):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the spectral width to cover the range of δ -1 to 12 ppm.

-

Use a standard 90° pulse and an acquisition time of 2-3 seconds.

-

-

Data Acquisition (¹H NMR): Acquire the free induction decay (FID) for 8-16 scans.

-

Data Processing (¹H NMR): Apply a Fourier transform to the FID, phase correct the spectrum, and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate the peaks and identify their multiplicities.

-

¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel. Use a standard proton-decoupled pulse sequence. A wider spectral width (e.g., δ 0-220 ppm) and a larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Process the data similarly to the ¹H spectrum.

Visualization: Structural Assignments for NMR

Caption: Structure of 2-Bromooxazole-4-carbaldehyde with numbered positions.

References

-

PubChem. 2-Bromo-1,3-oxazole-4-carboxylic acid. [Link]

- Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. Royal Society of Chemistry.

-

PubChem. 2-Bromo-1,3-oxazole. [Link]

-

Bhatt, V., & Kumar, S. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. RSIS International. [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 4-bromo-. [Link]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromooxazole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable building blocks. Among these, oxazole derivatives are prominent due to their presence in numerous biologically active natural products and synthetic compounds. 2-Bromooxazole-4-carbaldehyde, a functionalized oxazole, represents a versatile intermediate poised for derivatization through its reactive aldehyde and bromine moieties. The aldehyde group serves as a handle for reductive amination, olefination, or oxidation, while the 2-bromo substituent is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.

However, the utility of such a reactive building block is fundamentally governed by its physicochemical properties, primarily its solubility and stability. A thorough understanding of these characteristics is not merely academic; it is a critical prerequisite for its effective use in synthetic chemistry, for the design of robust screening and formulation protocols, and for ensuring the integrity of resulting data. This guide provides a comprehensive technical overview of the solubility and stability profiles of 2-Bromooxazole-4-carbaldehyde, offering field-proven methodologies for their evaluation and practical insights for researchers, chemists, and drug development professionals.

Physicochemical Profile

A foundational understanding begins with the core physicochemical properties of the molecule. These parameters dictate its behavior in various media and its inherent reactivity.

| Property | Value | Source/Comment |

| Chemical Name | 2-Bromooxazole-4-carbaldehyde | IUPAC Nomenclature |

| Synonyms | 4-Formyl-2-bromooxazole | - |

| Molecular Formula | C₄H₂BrNO₂ | Calculated |

| Molecular Weight | 175.97 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Based on similar heterocyclic aldehydes |

| Structure | - | |

| CAS Number | Not readily available | Specific compound |

Note: The structural features—a polar oxazole ring, a hydrogen-bond accepting aldehyde, and a lipophilic bromine atom—suggest a molecule of intermediate polarity.

Solubility Assessment

Solubility is a critical determinant for reaction kinetics, purification, formulation, and bioavailability. The goal is to establish a quantitative solubility profile in a range of relevant solvents.

Theoretical Considerations

The presence of both a polar aldehyde and a heterocyclic system suggests potential solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). The C-Br bond and the hydrocarbon portion of the ring may impart some solubility in less polar solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Solubility in aqueous media is expected to be low but may be influenced by pH.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of 2-Bromooxazole-4-carbaldehyde in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid 2-Bromooxazole-4-carbaldehyde to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (see Table 2 for suggestions). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined against a standard calibration curve.

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Data Presentation: Illustrative Solubility Profile

The following table presents an example of how solubility data should be structured. Actual experimental values are required for a definitive profile.

| Solvent Class | Solvent | Solubility (mg/mL) at 25 °C |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |

| Dimethylformamide (DMF) | > 100 | |

| Acetonitrile (ACN) | ~ 25 | |

| Acetone | ~ 30 | |

| Polar Protic | Ethanol | ~ 15 |

| Methanol | ~ 20 | |

| Water (pH 7.0) | < 0.1 | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | ~ 10 |

| Ethyl Acetate (EtOAc) | ~ 15 | |

| Tetrahydrofuran (THF) | ~ 40 | |

| Toluene | < 1 | |

| Heptane | < 0.1 |

Stability Assessment and Forced Degradation

Understanding the chemical stability of 2-Bromooxazole-4-carbaldehyde is paramount for defining appropriate storage conditions, anticipating shelf-life, and identifying potential degradants that could interfere with biological assays or synthetic reactions. Forced degradation studies, or stress testing, are essential for this purpose.[1][2][3] These studies intentionally expose the compound to harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and validating the stability-indicating power of analytical methods.[1][4]

Inherent Chemical Liabilities

The structure of 2-Bromooxazole-4-carbaldehyde contains several functional groups susceptible to degradation:

-

Aldehyde Group: Prone to oxidation to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents. It can also participate in polymerization or condensation reactions.

-

Oxazole Ring: The ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions.[5]

-

Bromo Substituent: While generally stable, it can be displaced under certain nucleophilic conditions or participate in photochemical reactions.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH guidelines.[2][6] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary decomposition.[4][6]

A. Hydrolytic Stability

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.[6]

-

Stress Conditions: Dilute the stock solution into separate vials containing:

-

0.1 N Hydrochloric Acid (Acidic Hydrolysis)

-

Purified Water (Neutral Hydrolysis)

-

0.1 N Sodium Hydroxide (Basic Hydrolysis)

-

-

Incubation: Store sets of vials at room temperature and an elevated temperature (e.g., 60 °C).

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Neutralization: Immediately neutralize the acidic and basic samples before analysis to halt further degradation.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

B. Oxidative Stability

-

Stress Condition: Prepare a solution of the compound (~1 mg/mL) in a mixture of Acetonitrile and 3-6% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points & Analysis: Monitor the reaction at regular intervals (e.g., 0, 1, 4, 8 hours) until target degradation is achieved. Analyze via HPLC.

C. Thermal Stability (Solid State)

-

Sample Preparation: Place a thin layer of the solid compound in an open vial.

-

Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C).

-

Time Points & Analysis: At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

D. Photostability

-

Sample Preparation: Expose both the solid compound and a solution (~1 mg/mL in a quartz cuvette) to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

-

Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Incubation & Analysis: Analyze the samples after a specified duration of exposure and compare them to the dark controls.

Visualization: Potential Degradation Pathways

Caption: Potential degradation pathways for 2-Bromooxazole-4-carbaldehyde.

Data Presentation: Illustrative Forced Degradation Summary

| Stress Condition | Time/Temp | % Assay Remaining | Major Degradant Peak (RT) | Observations |

| 0.1 N HCl | 24 h / 60 °C | 92.5% | 3.1 min | Minor degradation observed. |

| 0.1 N NaOH | 8 h / RT | 78.1% | 2.5 min | Significant degradation. Solution turned yellow. |

| 3% H₂O₂ | 4 h / RT | 85.3% | 4.2 min | Rapid oxidation likely occurred. |

| Thermal (Solid) | 7 days / 80 °C | 98.8% | N/A | Compound is highly stable in solid form. |

| Photolytic | 24 h exposure | 94.2% | 3.8 min | Moderate sensitivity to light. |

Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its potential impurities and degradation products.

Method Development Protocol: HPLC-UV/DAD

Objective: To develop a reverse-phase HPLC method that resolves 2-Bromooxazole-4-carbaldehyde from all potential degradants.

Methodology:

-

Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), which is versatile for compounds of intermediate polarity.

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shape for the aldehyde).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Optimization: Develop a gradient elution profile (e.g., starting at 10% B, ramping to 95% B) to ensure all components, from polar degradants to the less polar parent compound, are eluted.

-

Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the elution. The optimal detection wavelength is determined from the UV spectrum of the parent compound (typically the λ-max).

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is proven by analyzing the stressed samples and demonstrating baseline resolution between the parent peak and all degradant peaks.

Visualization: Analytical Method Development Workflow

Caption: Workflow for stability-indicating HPLC method development and validation.

Recommended Handling and Storage

Based on its potential instabilities, prudent handling and storage practices are essential to maintain the purity and integrity of 2-Bromooxazole-4-carbaldehyde.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended to prevent oxidative and hydrolytic degradation.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust. Grounding equipment is advised when handling larger quantities to prevent static discharge.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, strong acids, and potent nucleophiles, as these may promote rapid degradation.[5][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[7][8]

Conclusion

2-Bromooxazole-4-carbaldehyde is a promising and reactive building block for chemical synthesis and drug discovery. Its utility, however, is directly linked to a comprehensive understanding of its solubility and stability. This guide outlines the necessary theoretical considerations and provides robust, field-tested protocols for the empirical determination of these properties. The compound exhibits moderate solubility in common polar organic solvents and is expected to be most stable when stored as a solid under cold, dry, inert, and dark conditions. It is susceptible to degradation under basic, oxidative, and photolytic stress, with the aldehyde and oxazole moieties being the primary sites of instability. By employing systematic forced degradation studies and developing a validated, stability-indicating HPLC method, researchers can confidently utilize this valuable intermediate, ensuring the reliability and reproducibility of their scientific outcomes.

References

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

-

Luminata™ Content. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Chaudhary, M. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Rasmussen, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

American Institute of Chemical Engineers (AIChE). (1995). Guidelines for Safe Storage and Handling of Reactive Materials. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. [Link]

-

Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

-

The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

-

Schyrr, F., et al. (2015). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. ajrconline.org [ajrconline.org]

- 4. pharmtech.com [pharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. download.basf.com [download.basf.com]

- 9. web.stanford.edu [web.stanford.edu]

An In-depth Technical Guide to the Safe Handling of 2-Bromooxazole-4-carbaldehyde

Introduction: Navigating the Chemistry of Brominated Oxazoles

2-Bromooxazole-4-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom and an aldehyde functional group on an oxazole core, makes it a versatile intermediate for synthesizing more complex molecular architectures. However, these same features necessitate a rigorous and well-understood set of safety protocols. The presence of a halogenated heterocyclic ring and a reactive aldehyde group suggests potential for irritation, sensitization, and toxicity.

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Bromooxazole-4-carbaldehyde. It is crucial to note that while direct, extensive safety data for this specific carbaldehyde is not widely published, a robust safety profile can be constructed by leveraging data from its close structural analog, Ethyl 2-bromooxazole-4-carboxylate .[1][2][3][4] This related compound shares the same core 2-bromooxazole ring system, and its well-documented hazards provide a reliable foundation for risk assessment. This guide synthesizes this analog data with established principles for handling reactive aldehydes and halogenated compounds to offer a field-proven framework for researchers.

Section 1: Hazard Identification and Risk Profile

Based on the GHS classification of the analogous ethyl ester, 2-Bromooxazole-4-carbaldehyde should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Classification (Inferred)

The following hazard profile is extrapolated from safety data for Ethyl 2-bromooxazole-4-carboxylate.[1][3][4]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | 4 (Assumed) | GHS07 | Warning | H302: Harmful if swallowed. |

Chemical and Physical Properties (of Ethyl 2-bromooxazole-4-carboxylate)

Understanding the physical properties of a related compound helps in planning for safe storage and handling, such as anticipating its state (solid/liquid) at room temperature and its volatility.

| Property | Value | Source |

| Molecular Formula | C6H6BrNO3 | [2][4] |

| Molecular Weight | 220.02 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Boiling Point | 272.2 °C at 760 mmHg | [4][5] |

| Density | 1.617 g/cm³ | [4][5] |